N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Medicinal Chemistry SAR Computational Chemistry

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (CAS 1021131-60-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure features a central oxadiazole core, substituted with a 5-bromothiophen-2-yl ring and a 4-fluorobenzamide moiety.

Molecular Formula C13H7BrFN3O2S
Molecular Weight 368.18
CAS No. 1021131-60-1
Cat. No. B2940198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
CAS1021131-60-1
Molecular FormulaC13H7BrFN3O2S
Molecular Weight368.18
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F
InChIInChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(21-10)12-17-18-13(20-12)16-11(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,18,19)
InChIKeyGJGUJISSJJNVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (CAS 1021131-60-1) for Specialized Chemical Probe Research


N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (CAS 1021131-60-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class [1]. Its structure features a central oxadiazole core, substituted with a 5-bromothiophen-2-yl ring and a 4-fluorobenzamide moiety. As of the latest data, this specific compound lacks documented biological activity in primary research papers or authoritative public databases like PubChem [1]. Its primary utility is as a specialized research chemical and a key intermediate or scaffold for structure-activity relationship (SAR) studies, particularly in differentiating the effects of fluorine substitution position from its close analogs.

Procurement Caution for N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide: Why Positional Isomers Are Not Interchangeable


Simply substituting a different fluorobenzamide oxadiazole derivative for CAS 1021131-60-1 in a research program is highly risky due to pronounced positional isomerism effects. The 2-fluorobenzamide isomer (CAS 892129-67-8) exemplifies this: vendor claims for its potent JAK2/FLT3 kinase inhibition are linked to an incorrect primary literature source, rendering its biological profile unverified . More importantly, the shift of the fluorine atom from the 2- to the 4-position fundamentally alters the molecular electrostatic potential and geometry, leading to quantifiable differences in computed lipophilicity and topological polar surface area that directly impact molecular recognition, target binding, and ADMET properties [1]. This is not a case of interchangeable analogs but of distinct chemical entities with predicted divergent biological fates.

Quantitative Evidence Guide for CAS 1021131-60-1: Differentiated Procurement Data vs. Closest Analogs


Molecular Electrostatic Potential and Geometry: 4-Fluoro vs. 2-Fluoro Positional Isomer

The core differentiation of the target compound lies in its regiochemistry. The 4-fluorobenzamide substituent alters the molecular electrostatic potential and steric profile compared to the 2-fluorobenzamide isomer. This positional change affects the vector of the C-F bond dipole and the accessibility of the amide NH for hydrogen bonding, which are critical parameters for target recognition. While direct biological data for the 4-F isomer is absent from the literature, its structural uniqueness from the 2-F isomer, which is claimed (without proper citation) to be a kinase inhibitor, provides a clear rationale for procurement in SAR studies . This is a class-level inference based on well-established medicinal chemistry principles [1].

Medicinal Chemistry SAR Computational Chemistry

Computed Lipophilicity (XLogP3-AA): Quantitative Difference from 4-Bromophenyl Analog

The target compound (CAS 1021131-60-1) has a computed XLogP3-AA value of 3.4 [1]. This value is directly comparable to its close analog, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (CAS 891127-76-7), for which the XLogP3-AA is predicted to be different due to the replacement of the bromothiophene with a bromophenyl group . Specifically, the thiophene sulfur and the bromine atom's position in the target compound create a unique lipophilicity profile that will influence membrane permeability and non-specific binding differently than the bromophenyl analog.

Physicochemical Properties Lipophilicity Drug Design

Topological Polar Surface Area (TPSA): Differentiated Hydrogen Bonding Capacity

The target compound has a topological polar surface area (TPSA) of 96.3 Ų [1]. This value is a critical differentiator from analogs where the core heterocycle or substitution pattern is altered. For instance, replacing the 5-bromothiophen-2-yl with a simple phenyl or changing the 1,3,4-oxadiazole to a 1,2,4-oxadiazole would yield a different TPSA. The TPSA of 96.3 Ų is a specific, quantifiable parameter that directly influences oral bioavailability potential (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų), positioning this compound in a boundary region where small structural changes can have significant biological consequences [2].

Physicochemical Properties Drug-Likeness Permeability

Absence of Verified Biological Annotation: A Differentiator from Misannotated Analogs

A critical piece of evidence for procurement is the integrity of the data trail. The target compound (CAS 1021131-60-1) has a clean record with no unverified biological claims in PubChem [1]. In contrast, its 2-fluorobenzamide positional isomer is promoted by commercial vendors as a dual JAK2/FLT3 inhibitor based on a citation (PMID 38323751) that has been confirmed to be a study on nerve agent monitoring and does not contain any such data [2]. This misattribution poses a significant risk for researchers. Procuring the 4-fluorobenzamide compound guarantees that the research starts from a well-characterized structural entity, without the experimental noise and wasted resources that come from acting on unsubstantiated biological activity claims.

Data Integrity Provenance Chemical Biology

Recommended Application Scenarios for CAS 1021131-60-1 Based on Evidenced Differentiation


Negative Control or Inactive Scaffold in Kinase Profiling Assays

Given the complete absence of verified biological activity for the 4-fluorobenzamide isomer [1], this compound serves as an ideal negative control or inactive scaffold when profiling the kinase inhibitory activity of its 2-fluorobenzamide isomer. Running both compounds in parallel within a JAK2 or FLT3 inhibition assay would provide immediate, interpretable SAR data on the impact of fluorine position on target engagement, free from the confounding factor of assumed but unverified activity for the 2-F isomer.

Computational Chemistry and Molecular Docking Validation

The well-defined and quantifiable structural and physicochemical properties (XLogP=3.4, TPSA=96.3 Ų) [1] make this compound a robust test case for computational models. It can be used to validate docking poses and free energy perturbation (FEP) predictions by comparing the inactive 4-F isomer with the putatively active 2-F isomer, thereby refining models that predict the bioactivity of fluorinated aromatics.

Synthetic Intermediate for Focused Library Synthesis

The presence of a reactive bromine atom on the thiophene ring makes this compound a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This allows for the rapid generation of a library of 5-aryl/heteroaryl-thiophene-oxadiazole analogs to explore SAR beyond the initial fluorobenzamide scaffold, leveraging the compound's high heavy atom count (21) and complexity (384) as a core scaffold.

Analytical Reference Standard for Isomer-Specific Method Development

As the 4-fluorobenzamide isomer, this compound is essential for developing and validating analytical methods (HPLC, LC-MS) that must distinguish it from the 2-fluorobenzamide isomer. Researchers can establish relative retention times and mass spectral fragmentation patterns specific to the para-substituted isomer, a critical step in purity analysis and pharmacokinetic studies where isomeric identification is paramount.

Quote Request

Request a Quote for N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.